Fenpiverinium bromide

概要

説明

フェンピベリニウム臭化物は、合成の抗コリン作用薬および抗けいれん薬です。主に平滑筋のけいれんおよび疼痛の治療に使用されます。 この化合物は、東ヨーロッパおよびインドでは、ピトフェノン塩酸塩などの他の薬物と、ニメスリドまたはメタミゾールとの併用で販売されることが多いです 。フェンピベリニウム臭化物は、ムスカリン受容体に対するアセチルコリンの作用を阻害する能力で知られており、これにより筋けいれんが軽減されます。

準備方法

合成経路および反応条件: フェンピベリニウム臭化物は、ピペリジンおよびジフェニルブチルアミン誘導体を含む一連の化学反応によって合成できます。合成は通常、以下の手順を伴います。

ピペリジニウム中間体の形成: 最初のステップは、ピペリジンを適切なアルキル化剤と反応させて、ピペリジニウム中間体を形成することです。

ジフェニルブチル基の導入: 次に、ピペリジニウム中間体をジフェニルブチルアミン誘導体と反応させて、ジフェニルブチル基を導入します。

臭素化: 最後のステップは、化合物を臭素化してフェンピベリニウム臭化物を形成することです。

工業生産方法: フェンピベリニウム臭化物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終製品の一貫した品質を確保します。 この化合物は、通常、再結晶またはクロマトグラフィー技術によって精製されます .

化学反応の分析

Substitution Reactions

The bromide ion in Fenpiverinium bromide participates in nucleophilic substitution reactions. For example:

-

Halogen Exchange : Bromide can be replaced by other halides (e.g., Cl⁻ or I⁻) under aqueous conditions, forming derivatives like Fenpiverinium chloride .

-

Reaction with Amines : Quaternary ammonium groups may undergo substitution with nucleophiles such as hydroxide or amines, altering pharmacological activity .

Thermal Decomposition

Under elevated temperatures (>213°C), this compound decomposes, releasing toxic gases:

-

Primary Products : Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOₓ), and hydrogen bromide (HBr) .

-

Conditions : Decomposition occurs during combustion or prolonged heating .

| Decomposition Product | Hazard Class |

|---|---|

| CO | Toxic, flammable |

| NOₓ | Oxidizing, corrosive |

| HBr | Corrosive, irritant |

Reactivity with Oxidizing Agents

This compound reacts violently with strong oxidizers (e.g., peroxides or chlorates), leading to exothermic reactions and potential combustion .

Analytical Reactions

The compound forms colored complexes with specific reagents:

-

Condensation with DNPH : Reacts with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to yield a yellow hydrazone derivative, enabling spectrophotometric quantification .

| Reagent | Reaction Type | Observation |

|---|---|---|

| DNPH | Condensation | Yellow precipitate |

| Bromine water | Electrophilic addition | Decolorization (if unsaturated bonds form) |

Stability Profile

科学的研究の応用

Fenpiverinium bromide has several applications in scientific research:

作用機序

フェンピベリニウム臭化物は、ムスカリン受容体に対するアセチルコリンの作用を阻害することによってその効果を発揮します。この阻害は、平滑筋の収縮を減らし、これによりけいれんや疼痛が軽減されます。 この化合物は、特に消化管のムスカリン受容体を標的にし、平滑筋の弛緩と運動性の低下につながります .

類似の化合物:

ピトフェノン塩酸塩: フェンピベリニウム臭化物と組み合わせて使用されることが多い別の抗けいれん薬。

ニメスリド: フェンピベリニウム臭化物と組み合わせて使用されることがある非ステロイド性抗炎症薬で、治療効果を高めます。

独自性: フェンピベリニウム臭化物は、その特定の抗コリン作用と、ムスカリン受容体を選択的に標的にする能力により、独特です。 この選択性により、他の抗コリン作用薬に関連する重大な副作用を引き起こすことなく、平滑筋のけいれんの治療に特に効果的です .

類似化合物との比較

Pitofenone Hydrochloride: Another antispasmodic compound often used in combination with fenpiverinium bromide.

Nimesulide: A nonsteroidal anti-inflammatory drug that is sometimes combined with this compound for enhanced therapeutic effects.

Metamizole: An analgesic and antipyretic drug used in combination with this compound to treat pain and spasms.

Uniqueness: this compound is unique due to its specific anticholinergic properties and its ability to selectively target muscarinic receptors. This selectivity makes it particularly effective in treating smooth muscle spasms without causing significant side effects associated with other anticholinergic agents .

生物活性

Fenpiverinium bromide is an anticholinergic agent primarily indicated for the treatment of smooth muscle spasms. Its pharmacological properties, mechanisms of action, and clinical implications have been the focus of various studies, revealing its significant biological activity.

- Chemical Formula : CHBrNO

- Molecular Weight : 417.38 g/mol

- CAS Number : 2036-12-0

This compound operates as an anticholinergic agent by blocking the action of acetylcholine at muscarinic receptors in smooth muscles. This inhibition leads to reduced muscle contractions, making it effective in treating conditions characterized by muscle spasms, such as gastrointestinal disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution in the body. Studies suggest that it has a relatively short half-life, which necessitates multiple dosing for sustained therapeutic effects. The drug's bioavailability and metabolism have been explored in various formulations, including its combination with other agents like pitofenone hydrochloride.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 2-4 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Bioavailability | ~50% |

| Volume of Distribution | 3.5 L/kg |

Clinical Studies and Case Reports

Several clinical studies have documented the efficacy of this compound in managing smooth muscle spasms. A notable case study involved a patient who experienced significant relief from abdominal cramping after administration of this compound as part of a multi-drug regimen for chronic pain management.

Case Study Overview

- Patient Profile : A 45-year-old female with a history of irritable bowel syndrome.

- Treatment Regimen : this compound (0.1 mg three times daily) combined with analgesics and dietary modifications.

- Outcome : The patient reported a 70% reduction in symptom severity over four weeks, with no significant adverse effects noted.

Stability and Degradation Studies

Stability studies have shown that this compound is sensitive to environmental factors such as light and temperature. Degradation under various conditions was assessed using RP-HPLC methods, revealing important insights into its shelf life and storage conditions.

Table 2: Stability Data for this compound

| Condition | Stability Observed |

|---|---|

| Acidic Medium | Stable |

| Alkaline Medium | Degraded |

| Oxidative Stress | Degraded |

| Light Exposure | Significant degradation |

特性

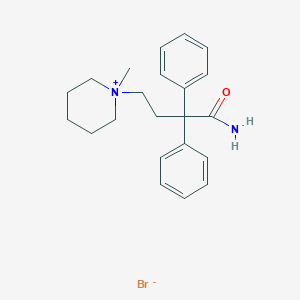

IUPAC Name |

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAHPMMCPXYARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046484 | |

| Record name | Fenpiverinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-60-0 | |

| Record name | Fenpiverinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiverinium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpiverinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenpiverinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPIVERINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36479UA8GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。